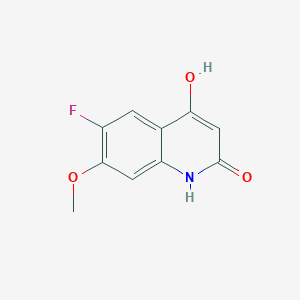

6-Fluoro-7-methoxyquinoline-2,4-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO3 |

|---|---|

Molecular Weight |

209.17 g/mol |

IUPAC Name |

6-fluoro-4-hydroxy-7-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8FNO3/c1-15-9-3-7-5(2-6(9)11)8(13)4-10(14)12-7/h2-4H,1H3,(H2,12,13,14) |

InChI Key |

AUJFZRYVJMUPOY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=O)C=C2O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Fluoro 7 Methoxyquinoline 2,4 Diol and Its Analogues

Synthetic Routes to the Core 6-Fluoro-7-methoxyquinoline Structure

The construction of the quinoline (B57606) ring system is a well-established area of organic synthesis, with numerous named reactions developed to afford a wide variety of substituted derivatives. iipseries.orgjptcp.com These classical methods, often involving condensation and cyclization strategies, provide the foundational frameworks upon which more complex, functionalized quinolines are built.

Cyclization Reactions in Fluoroquinoline Synthesis

The formation of the quinoline core often relies on intramolecular cyclization reactions. Several classical methods are widely used for this purpose:

Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. jk-sci.comresearchgate.net The reaction can be catalyzed by acids or bases and is valued for its operational simplicity and the ready availability of starting materials. jk-sci.comwikipedia.org Two primary mechanisms have been proposed: one involving an initial aldol (B89426) addition followed by dehydration and imine formation, and another beginning with Schiff base formation followed by an Aldol reaction and elimination. wikipedia.org Variations of this reaction include the Pfitzinger and Niementowski quinoline syntheses. wikipedia.orgorganicreactions.org

Gould-Jacobs Reaction: This reaction is a key method for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org It commences with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or an acyl malonic ester. wikipedia.org The resulting intermediate undergoes a thermal intramolecular cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in the 4-oxo form. wikipedia.orgablelab.eu Subsequent saponification and decarboxylation afford the 4-hydroxyquinoline. wikipedia.org Microwave irradiation has been shown to dramatically shorten reaction times and improve yields compared to conventional heating. ablelab.euselectscience.net

Conrad-Limpach-Knorr Synthesis: This synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgscribd.com The regioselectivity is temperature-dependent; lower temperatures favor the formation of 4-hydroxyquinolines (Conrad-Limpach product), while higher temperatures lead to 2-hydroxyquinolines (Knorr product). wikipedia.orgyoutube.com The reaction proceeds through a Schiff base intermediate, followed by an electrocyclic ring closing. wikipedia.org

Doebner-von Miller Reaction: This reaction, also known as the Skraup-Doebner-von Miller synthesis, utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid to produce quinoline derivatives. slideshare.netwikipedia.orgsynarchive.com A proposed mechanism involves a fragmentation-recombination pathway. wikipedia.org The original method was often plagued by low yields due to acid-catalyzed polymerization of the carbonyl substrate, a problem that has been mitigated by using biphasic reaction media. nih.gov

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions to form a quinoline. jptcp.com

| Reaction Name | Key Reactants | Primary Product Type | Noteworthy Features |

|---|---|---|---|

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone + Compound with α-methylene group | Substituted Quinolines | Operationally simple; acid or base catalyzed. jk-sci.comwikipedia.org |

| Gould-Jacobs Reaction | Aniline + Alkoxymethylenemalonic/Acyl malonic ester | 4-Hydroxyquinolines | Involves thermal cyclization; microwave heating improves efficiency. wikipedia.orgablelab.eu |

| Conrad-Limpach-Knorr Synthesis | Aniline + β-Ketoester | 4-Hydroxyquinolines or 2-Hydroxyquinolines | Regioselectivity is temperature-dependent. wikipedia.orgyoutube.com |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl compound | Substituted Quinolines | Biphasic media can improve yields. nih.gov |

| Combes Synthesis | Aniline + β-Diketone | Substituted Quinolines | Acid-catalyzed. jptcp.com |

Condensation and Alkylation Approaches for Quinoline Scaffolds

Beyond the initial ring formation, condensation and alkylation reactions are crucial for further functionalizing the quinoline scaffold.

Condensation reactions are central to many of the primary quinoline syntheses, such as the initial step in the Friedländer and Gould-Jacobs reactions, where an amine condenses with a carbonyl group. wikipedia.orgwikipedia.org

Alkylation of the quinoline ring system can be achieved through various methods. For instance, C-H alkylation allows for the direct introduction of alkyl groups onto the quinoline core, avoiding the need for pre-functionalization. researchgate.net Rhodium(III)-catalyzed regioselective C-8 alkylation of quinoline N-oxides with maleimides has been demonstrated, showcasing tolerance for both electron-donating and electron-withdrawing substituents. rsc.org Substrate-controlled divergent synthesis strategies have also been developed, where quinoline-8-carbaldehydes react with different cyclopropanols to yield either multisubstituted cyclopentenones or 1,4-diketones through C-H activation and C-C bond cleavage. acs.org Furthermore, ultrasound irradiation has been utilized to facilitate the N-alkylation of imidazole (B134444) moieties attached to a quinoline scaffold, often resulting in improved yields compared to conventional heating. nih.gov

Coupling Reactions in Functionalized Quinoline Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the quinoline ring, enabling the synthesis of highly functionalized derivatives.

Suzuki-Miyaura Coupling: This versatile reaction couples a haloquinoline with an arylboronic acid to form a C-C bond. nih.govresearchgate.net It has been used to synthesize various arylated quinolines, including a one-pot process for preparing 8-arylquinolines from quinoline-8-yl halides. acs.orgresearchgate.net In cases of dihaloquinolines, sequential or one-pot Suzuki couplings can be employed to introduce different aryl groups. nih.gov

Heck Coupling: The Heck reaction involves the coupling of a haloquinoline with an alkene. acs.orgresearchgate.net A modified Larock synthesis utilizes a Heck reaction between 2-bromoanilines and allylic alcohols, followed by dehydrogenation, to produce substituted quinolines in a one-pot process. acs.org The palladium catalyst in some approaches plays a dual role, catalyzing both the Heck coupling and the subsequent aerobic dehydrogenation of the dihydroquinoline intermediate. rsc.org

Sonogashira Coupling: This reaction couples a haloquinoline with a terminal alkyne to create C-C bonds, leading to alkynyl-substituted quinolines. libretexts.org Modified, copper-free Sonogashira coupling strategies have been developed for the functionalization of quinoline motifs. researchgate.net The reaction can also be part of a domino sequence, where an initial Sonogashira coupling is followed by cyclization to form more complex quinoline derivatives. acs.org The regioselectivity in disubstituted quinolines is predictable, with the more reactive halide undergoing substitution first. libretexts.org

| Coupling Reaction | Reactants | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Haloquinoline + Arylboronic Acid | Aryl-Quinoline (C-C) | Versatile, one-pot procedures available. nih.govacs.org |

| Heck | Haloquinoline + Alkene | Alkenyl-Quinoline (C-C) | Can be part of one-pot, multi-step syntheses. acs.orgrsc.org |

| Sonogashira | Haloquinoline + Terminal Alkyne | Alkynyl-Quinoline (C-C) | Copper-free methods developed; can initiate domino reactions. researchgate.netacs.org |

Targeted Introduction and Derivatization of Fluoro and Methoxy (B1213986) Substituents

The biological activity of quinoline derivatives is significantly modulated by the presence and position of substituents. Fluorine and methoxy groups are particularly important in this regard.

Regioselective Fluorination Techniques

The introduction of fluorine atoms into organic molecules can enhance properties such as bioavailability, lipophilicity, and metabolic stability. georgiasouthern.edu Several methods exist for the regioselective fluorination of quinolines.

Electrophilic Fluorination: Reagents like Selectfluor™ (F-TEDA-BF₄) are widely used for electrophilic fluorination. nih.govsigmaaldrich.com Selectfluor is a stable, user-friendly reagent capable of fluorinating a broad range of substrates, often with high regioselectivity. sigmaaldrich.comnumberanalytics.com It can directly substitute fluorine onto activated positions of aromatic systems. nih.gov For instance, it has been used for the regioselective fluorination of imidazo[1,2-a]pyridines in aqueous conditions. acs.org A metal-free protocol using a catalytic N-oxyl radical to abstract a hydrogen atom, followed by trapping of the resulting carbon radical with Selectfluor, allows for the chemoselective fluorination of various C(sp³)-H bonds. organic-chemistry.org

Nucleophilic Fluorination: A novel concept for the nucleophilic C-H fluorination of quinolines has been developed, which avoids the formation of high-energy Meisenheimer intermediates. nih.gov This method proceeds through a chain process involving an asynchronous concerted F⁻-e⁻-H⁺ transfer, enabling the first successful nucleophilic oxidative fluorination of quinolines. nih.govacs.org The reaction can tolerate a range of functional groups. nih.gov

Other Methods: An electrolytic method for the regioselective 5,8-difluorination of quinolines has been developed using HF in pyridine. georgiasouthern.edu Another approach involves using elemental fluorine-iodine mixtures, which form species that act as sources of both iodonium (B1229267) and fluoride (B91410) ions, leading to the formation of 2-fluoroquinolines. rsc.org

Strategies for Methoxy Group Incorporation

The introduction of a methoxy group onto the quinoline ring is typically achieved through the etherification of a corresponding hydroxyquinoline precursor. This transformation can be accomplished using standard Williamson ether synthesis conditions, which involve deprotonating the hydroxyl group with a suitable base to form a phenoxide, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate.

Another approach involves nucleophilic aromatic substitution (SNAr) on a suitably activated haloquinoline. For a methoxy group to be introduced at the 7-position, a precursor such as 7-chloro-6-fluoroquinoline could be reacted with sodium methoxide. The strong electron-withdrawing nature of the fluorine atom at the 6-position would activate the 7-position towards nucleophilic attack.

Additionally, palladium-catalyzed C-O cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for etherification, can be employed. This would involve coupling a 7-haloquinoline with methanol (B129727) in the presence of a palladium catalyst, a suitable ligand, and a base.

Direct C-H functionalization methods are also emerging for the introduction of alkoxy groups. While less common than for C-C or C-N bond formation, catalytic methods for the C-H alkoxylation of heterocycles are an active area of research.

Synthesis of Analogues and Derivatives of 6-Fluoro-7-methoxyquinoline-2,4-diol

The synthesis of analogues and derivatives of this compound is a focal point of medicinal chemistry research, aiming to explore the structure-activity relationships of this important scaffold. orientjchem.org Methodologies have been developed to introduce a wide array of functional groups and substitution patterns, leading to compounds with diverse biological profiles. rsc.orgnih.govnih.gov

Development of Structurally Diverse Quinoline Derivatives

The generation of structurally diverse quinoline derivatives often starts from a common quinoline core, which is then modified. A variety of synthetic strategies are employed to achieve this diversity. iipseries.orgpharmaguideline.comresearchgate.net

One common approach involves the functionalization of a pre-existing fluoroquinolone structure. For instance, the acid hydrazides of fluoroquinolones like ciprofloxacin (B1669076) and moxifloxacin (B1663623) can be prepared and subsequently condensed with various aldehydes to yield a series of N'-benzylidene derivatives. nih.gov This method allows for the introduction of a wide range of aromatic and heterocyclic moieties at a specific position on the quinoline scaffold. nih.gov

Another strategy for achieving structural diversity is through the modification of the core quinoline synthesis itself. Classical methods such as the Gould-Jacobs reaction, Friedländer synthesis, and Combes synthesis can be adapted by using a variety of starting materials to produce a range of analogues. nih.govrsc.org For example, the Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can generate diverse substitution patterns on the resulting quinoline ring. orientjchem.orgrsc.org Similarly, multicomponent reactions (MCRs) have emerged as powerful tools for creating diverse quinoline libraries in a single step with high atom economy. rsc.org

The synthesis of novel 1-carboxymethyl-6-fluoro-7-cyclic amino substituted-4-oxo-1,4-dihydroquinolone-3-carboxylic acids demonstrates a targeted approach to creating diversity at the N-1 and C-7 positions. This involves the N-alkylation of a 6-fluoro-7-chloro-4-quinolone intermediate with ethyl bromoacetate, followed by the substitution of the C-7 chloro group with various cyclic amines. researchgate.net

Furthermore, the synthesis of precursors like methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate provides a versatile intermediate for further derivatization. mdpi.com The presence of multiple reactive sites allows for subsequent modifications to generate a library of structurally distinct compounds.

Modular and High-Throughput Synthetic Approaches

Modular and high-throughput synthetic strategies are essential for the rapid generation of large libraries of compounds for screening purposes. These approaches often rely on efficient and versatile chemical reactions that can be easily automated. nih.gov

Multicomponent reactions (MCRs) are particularly well-suited for high-throughput synthesis of quinoline derivatives. rsc.org MCRs, such as the Povarov, Gewald, and Ugi reactions, allow for the construction of complex molecular architectures from three or more starting materials in a single synthetic operation. rsc.org This convergent approach enables the rapid generation of a large number of structurally diverse quinoline analogues by simply varying the individual components.

One-pot synthesis is another efficient strategy that can be adapted for high-throughput applications. For example, a one-pot method for the synthesis of a broad range of quinoline derivatives has been developed using 2-bromobenzaldehyde, a 1,3-diketone, and sodium azide (B81097) in a three-component reaction. rsc.org Such methods streamline the synthetic process by eliminating the need for isolation and purification of intermediates, making them amenable to parallel synthesis formats.

The concept of modular synthesis, where different building blocks can be combined in a systematic way, is also applicable to the synthesis of quinoline-2,4-diol analogues. nih.gov For instance, a core quinoline scaffold can be prepared with specific functional groups that serve as handles for further diversification. These handles can then be reacted with a library of different chemical moieties to produce a large and diverse set of final compounds. This approach was demonstrated in the synthesis of fluoroquinolone analogues from their corresponding carbohydrazides, where the carbohydrazide (B1668358) serves as a versatile intermediate for coupling with a variety of aldehydes. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Fluoro 7 Methoxyquinoline 2,4 Diol

Comprehensive Spectroscopic Analyses for Structural Confirmation

Spectroscopic methods are fundamental in determining the molecular structure of a compound in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise atomic arrangement within a molecule. For 6-Fluoro-7-methoxyquinoline-2,4-diol, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals would confirm the number and connectivity of the hydrogen atoms. The aromatic protons on the quinoline (B57606) ring are expected to appear in the downfield region, with their specific shifts influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom. The hydroxyl protons at positions 2 and 4 would likely exhibit broad signals, the positions of which can be concentration and solvent dependent. The methoxy group would present a characteristic singlet in the upfield region.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbon atoms bonded to the electronegative oxygen, nitrogen, and fluorine atoms would resonate at lower fields. The chemical shifts of the aromatic carbons would further delineate the electronic environment of the quinoline core.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is crucial. It provides a highly sensitive probe for the fluorine's local environment. The chemical shift of the fluorine atom at the C-6 position would be characteristic of a fluoroaromatic system and could show coupling to neighboring protons.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) Please note: The following table is a representation of expected chemical shifts based on general principles and data for analogous structures, as specific experimental data for this compound is not publicly available.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) |

|---|---|---|---|

| H (Aromatic) | 6.5 - 8.0 | - | - |

| H (OH) | Variable (broad) | - | - |

| H (OCH₃) | 3.8 - 4.0 | - | - |

| C (C=O/C-OH) | 160 - 180 | - | - |

| C (Aromatic) | - | 100 - 160 | - |

| C (OCH₃) | - | 55 - 60 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the diol (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and methoxy groups (around 2850-3100 cm⁻¹), and C=O stretching if the compound exists in its keto-enol tautomeric form (around 1650-1700 cm⁻¹). The C-F and C-O stretching vibrations would also produce distinct signals in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide valuable information about the carbon-carbon bonds within the quinoline ring system. The symmetric vibrations of the aromatic rings often give rise to strong Raman signals.

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) Please note: The following table is a representation of expected vibrational frequencies based on general principles and data for analogous structures, as specific experimental data for this compound is not publicly available.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong |

| C=O Stretch (Tautomer) | 1650-1700 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Strong |

| C-O Stretch | 1000-1300 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of this compound. The mass spectrum would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve the loss of small molecules such as CO, H₂O, or CH₃ from the parent ion, providing further clues about the compound's structure.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide information about the molecule's structure, X-ray crystallography offers an unambiguous determination of the atomic arrangement in the solid state.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing

Growing a suitable single crystal of this compound would allow for analysis by Single Crystal X-ray Diffraction (SCXRD). This technique would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. nih.gov Furthermore, SCXRD reveals how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov

Computational Chemistry and Theoretical Investigations of 6 Fluoro 7 Methoxyquinoline 2,4 Diol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate prediction of molecular properties.

The first step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. For quinoline (B57606) derivatives, this process reveals how different substituents influence the planarity and bond angles of the quinoline core. For instance, in studies of 2,4-dicarbazolyl-substituted quinolines, frequency analysis following geometry optimization confirmed that the calculated structures represent true energy minima on the potential energy surface. mdpi.com Similarly, investigations into halogenated dihydroquinolinones have utilized geometry optimization to establish the foundational structure from which other properties are calculated. rsc.org These foundational calculations are critical for ensuring the accuracy of all subsequent theoretical predictions.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of molecular stability and is fundamental to charge transfer processes within the molecule.

In a study of novel quinolinone derivatives, the HOMO and LUMO energies were used to calculate global reactivity parameters. semanticscholar.org For a series of designed donor-acceptor-donor-π-acceptor (D–A–D–π–A) quinoline-carbazole compounds, DFT calculations showed that the designed molecules exhibited a smaller energy gap compared to reference molecules, which is indicative of promising nonlinear optical (NLO) behavior. mdpi.com This reduction in the energy gap facilitates intramolecular charge transfer (ICT), a phenomenon essential for NLO applications.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Selected Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Q3 | -5.62 | -1.50 | 4.12 |

| Q4 | -5.62 | -1.52 | 4.10 |

| Q5 | -5.62 | -1.52 | 4.10 |

| Q3D1 | -5.17 | -2.12 | 3.05 |

| Q4D1 | -5.17 | -2.15 | 3.02 |

| Q5D1 | -5.17 | -2.15 | 3.02 |

Data sourced from a computational study on disubstituted quinoline with carbazole (B46965) compounds. mdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. These maps are invaluable for predicting how a molecule will interact with other chemical species. In studies of halogenated dihydroquinolinones, MEP analysis is a standard tool for understanding the nature of intermolecular interactions. rsc.org For a novel quinolinone derivative, MEP analysis was employed to understand the molecule's reactivity and potential interaction sites. semanticscholar.org Typically, in such compounds, the regions around oxygen and nitrogen atoms show negative potential (red and yellow), indicating sites prone to electrophilic attack, while regions around hydrogen atoms often exhibit positive potential (blue), marking them as sites for nucleophilic attack.

Molecular Dynamics (MD) Simulations for Structural Stability and Ligand-Target Interactions

Molecular Dynamics (MD) simulations offer a way to observe the behavior of a molecule over time, providing insights into its structural stability and how it might interact with biological targets, such as proteins. Several studies on quinoline derivatives have employed MD simulations to assess their potential as therapeutic agents. For example, MD simulations were used to study the stability of protein-ligand complexes of quinoline derivatives designed as protease inhibitors. researchgate.netnih.gov In another study, MD simulations of quinoline-3-carboxamide (B1254982) derivatives helped to understand their stability and structural flexibility when bound to kinase enzymes. mdpi.com These simulations often track metrics like the root-mean-square deviation (RMSD) to assess the stability of the complex over the simulation period, typically on the nanosecond scale. mdpi.comnih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods are frequently used to predict the NLO properties of new molecules. The key parameters of interest are the polarizability (α) and the first and second hyperpolarizabilities (β and γ). For a series of designed quinoline-carbazole compounds, DFT calculations showed that their dipole polarizabilities and hyperpolarizability values exceeded those of reference molecules, suggesting their potential as NLO materials. mdpi.com Similarly, theoretical investigations of halogenated dihydroquinolinones have focused on their third-order nonlinear susceptibility (χ(3)), indicating their promise for NLO applications. rsc.org These studies highlight the crucial role of intramolecular charge transfer, often enhanced by carefully chosen donor and acceptor groups, in producing a strong NLO response. mdpi.com

Quantum Chemical Descriptors and Reactivity Predictions

Detailed quantum chemical calculations are essential for understanding the electronic structure and predicting the reactivity of a molecule. These studies typically involve the use of methods like Density Functional Theory (DFT) to calculate a range of descriptors. However, specific research detailing these parameters for 6-Fluoro-7-methoxyquinoline-2,4-diol is not currently present in the available scientific literature.

For a comprehensive analysis, the following quantum chemical descriptors would typically be investigated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when a molecule accepts an electron.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Without dedicated computational studies on this compound, the specific values for these descriptors remain undetermined.

Table 1: Hypothetical Data Table for Quantum Chemical Descriptors

| Parameter | Symbol | Formula | Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Data Not Available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Data Not Available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data Not Available |

| Ionization Potential | I | -EHOMO | Data Not Available |

| Electron Affinity | A | -ELUMO | Data Not Available |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Data Not Available |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Data Not Available |

| Chemical Softness | S | 1/η | Data Not Available |

| Electrophilicity Index | ω | χ²/2η | Data Not Available |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 6 Fluoro 7 Methoxyquinoline 2,4 Diol Analogues

Principles and Methodologies for SAR Investigations

SAR studies for quinoline (B57606) derivatives involve the systematic alteration of the chemical structure to identify key pharmacophoric features and understand the influence of various substituents on biological endpoints. Methodologies typically include the synthesis of a series of analogues and their subsequent evaluation in biological assays.

The presence of fluoro and methoxy (B1213986) groups on the quinoline scaffold can significantly impact a molecule's physicochemical properties and, consequently, its biological activity.

The methoxy group (-OCH3) can also modulate biological activity through various mechanisms. Its presence can influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds. In some quinoline derivatives, the introduction of a methoxy group has been associated with decreased biological potential. www.gov.ukspringernature.com For example, studies on certain quinolinyl-chromone derivatives showed a modest decrease in inhibitory potential against butyrylcholinesterase (BChE) when a 6-methoxy group was present on the quinoline moiety. springernature.com Conversely, in other molecular scaffolds, a methoxy group has been found to be crucial for potent biological activity. nih.gov The electronic effects of the methoxy group can also play a role; for example, its replacement of a nitro group was shown to diminish antiproliferative activity in one study. nih.gov

The interplay between the electron-withdrawing nature of the fluorine atom at position 6 and the electron-donating nature of the methoxy group at position 7 in 6-fluoro-7-methoxyquinoline-2,4-diol likely creates a unique electronic environment that influences its interaction with biological targets.

The specific placement of functional groups on the quinoline ring is a critical determinant of both the potency and selectivity of a compound. Even minor changes in the position of a substituent can lead to significant differences in biological activity.

Research on various quinoline derivatives has consistently demonstrated the importance of the substitution pattern. For example, studies on disubstituted quinolines have shown that substituents at the C-5 and C-7 positions are critical for anticancer activity, whereas substitutions at the C-3, C-6, and C-8 positions in some analogues resulted in no antiproliferative effects. nih.gov In the context of 4-aminoquinolines, the presence of a substituent at the 7-position, such as a chloro group, has been found to be a requirement for certain biological activities like the inhibition of β-hematin formation. nih.gov

For this compound, the diol functionality at positions 2 and 4 is a key feature, as quinoline-2,4-diones are a known class of biologically active compounds. scirp.org The specific arrangement of the fluoro group at C-6 and the methoxy group at C-7 would modulate the electronic and steric properties of the benzo ring portion of the quinoline system, thereby influencing its interaction with target molecules. The proximity of the electron-donating methoxy group to the electron-withdrawing fluoro group can create a specific dipole moment and electrostatic potential that may be crucial for binding to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized molecules.

The development of a robust QSAR model involves several key steps: the compilation of a dataset of compounds with their measured biological activities, the calculation of molecular descriptors for each compound, the selection of relevant descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. mdpi.comresearchgate.net

For instance, a QSAR study on 2,4-disubstituted 6-fluoroquinolines against Plasmodium falciparum utilized the genetic function approximation (GFA) technique to build a predictive model. researchgate.net The model's statistical quality was assessed using parameters like the internal squared correlation coefficient (R²), adjusted R² (R²adj), and leave-one-out cross-validation coefficient (Q²cv), which all indicated a robust and predictive model. researchgate.net Such models often reveal that a combination of electronic, steric, and hydrophobic descriptors governs the biological activity.

Table 1: Statistical Parameters of a Representative QSAR Model for 2,4-Disubstituted 6-Fluoroquinolines

| Parameter | Value | Description |

|---|---|---|

| R² | 0.921 | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| R²adj | 0.878 | Adjusts the R² value for the number of terms in the model. |

| Q²cv | 0.801 | A measure of the model's predictive ability, determined by leave-one-out cross-validation. |

| R²pred | 0.901 | The predictive squared correlation coefficient for an external test set. |

Data adapted from a study on antiplasmodial 6-fluoroquinolines. researchgate.net

A key aspect of QSAR is identifying which molecular descriptors have the most significant correlation with the observed biological activity. These descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological, among others.

In the QSAR model for 2,4-disubstituted 6-fluoroquinolines, the antiplasmodial activity was found to be dependent on descriptors such as n5Ring (number of 5-membered rings), GGI9 (a topological charge index), TDB7u and TDB8u (3D-MoRSE descriptors), and RDF75i (Radial Distribution Function descriptor). researchgate.net Some descriptors showed a positive correlation with activity, while others had a negative correlation, indicating that both the presence and absence of certain structural features can be important for biological function. researchgate.net

Table 2: Examples of Molecular Descriptors and Their Potential Influence on Biological Activity

| Descriptor Class | Example Descriptor | Potential Influence |

|---|---|---|

| Electronic | Atomic Partial Charges | Influences electrostatic interactions with the target protein. |

| Dipole Moment | Affects solubility and ability to cross cell membranes. | |

| Steric | Molecular Volume | Determines the fit of the molecule within a binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to the compound's ability to partition into lipid bilayers. |

| Topological | Wiener Index | Encodes information about molecular branching. |

Mechanistic Insights into Biological Activity and Molecular Target Interactions

Enzyme Inhibition Studies

The structural features of 6-fluoro-7-methoxyquinoline-2,4-diol, including the quinoline (B57606) core, the fluorine and methoxy (B1213986) substitutions, and the diol group, contribute to its ability to bind to and modulate the activity of several key enzymes.

Inhibition of Bacterial Type II Topoisomerases: DNA Gyrase and Topoisomerase IV

Quinolone derivatives have long been recognized for their potent antibacterial activity, which primarily stems from their inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them validated targets for antibacterial drugs. The introduction of fluorine and methoxy groups into the quinoline scaffold can enhance the inhibitory activity against these enzymes.

Novel bacterial topoisomerase inhibitors (NBTIs) with a quinoline core have demonstrated efficacy against a broad spectrum of bacteria, including drug-resistant strains. For instance, novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been reported as potent inhibitors of both DNA gyrase and topoisomerase IV. mdpi.com The enhanced inhibition of topoisomerase IV, in particular, has been correlated with improved activity against strains of Staphylococcus aureus that have developed resistance to other NBTIs. mdpi.com The dual-targeting of both enzymes is a significant advantage, as it can slow the development of bacterial resistance that might arise from mutations in a single target. wikipedia.org

The mechanism of inhibition involves the binding of the quinoline derivative to the enzyme-DNA complex. This interaction stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step of the catalytic cycle. This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. The fluoro and methoxy groups on the quinoline ring are thought to contribute to favorable binding interactions within the enzyme's active site. wikipedia.org

| Compound Derivative | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| 3-Fluoro-6-methoxyquinoline derivatives | DNA Gyrase and Topoisomerase IV | Potent inhibition, with enhanced activity against resistant S. aureus strains. | mdpi.com |

| Cyclobutylaryl-substituted NBTIs | Bacterial Type II Topoisomerases | Optimized series demonstrated in vitro and in vivo activity. | mdpi.com |

Inhibition of Shikimate Dehydrogenase (SDH) and Related Metabolic Pathways

The shikimate pathway is an essential metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). As this pathway is absent in mammals, the enzymes involved, such as shikimate dehydrogenase (SDH), are attractive targets for the development of antimicrobial agents and herbicides.

While direct studies on the inhibition of SDH by this compound are not extensively documented, research on structurally similar compounds provides valuable insights. For example, 6-nitroquinazoline-2,4-diol, which shares the diol-substituted heterocyclic core, has been identified as a non-competitive inhibitor of Arabidopsis thaliana SDH (AtSDH). nih.gov This suggests that the quinoline-2,4-diol scaffold can interact with SDH at a site distinct from the substrate-binding site, leading to a decrease in the enzyme's maximum velocity (Vmax) without affecting the Michaelis constant (KM). nih.gov The fluoro and methoxy substituents on the quinoline ring of this compound could further influence its binding affinity and inhibitory potency against SDH.

| Compound | Target Enzyme | Inhibition Type | Effect | Reference |

|---|---|---|---|---|

| 6-Nitroquinazoline-2,4-diol | Arabidopsis thaliana Shikimate Dehydrogenase (AtSDH) | Non-competitive | Decreased Vmax, KM unchanged | nih.gov |

Modulation of Receptor Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor (EGFR))

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a critical role in regulating cellular processes such as growth, differentiation, and survival. Dysregulation of RTK signaling, particularly that of the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers, making EGFR a prime target for anticancer therapies.

The quinoline and quinazoline (B50416) scaffolds are key pharmacophores in a number of clinically approved EGFR inhibitors. Studies on 4-anilinoquinazoline (B1210976) derivatives have shown that substitutions at the 6 and 7 positions of the quinazoline ring are compatible with good inhibitory activity. nih.gov Specifically, 6,7-dialkoxy substitutions have been found to be favorable for binding to the ATP-binding site of the EGFR kinase domain. nih.gov Fluorination of quinazoline-based EGFR inhibitors has also been shown to increase their potency. mdpi.com Therefore, it is plausible that this compound could act as an inhibitor of EGFR and other RTKs. The diol groups at the 2 and 4 positions may also contribute to the binding interactions within the kinase domain.

| Compound Class | Target | Key Structural Features for Activity | Reference |

|---|---|---|---|

| 4-Anilinoquinazolines | EGFR | 6,7-dialkoxy substitutions | nih.gov |

| Fluorinated Quinazoline Inhibitors | EGFR | Fluorine substitution enhances potency | mdpi.com |

Inhibition of Nuclear Factor-kappaB (NF-κB) Activation

The nuclear factor-kappaB (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Aberrant activation of NF-κB is implicated in various inflammatory diseases and cancers. Consequently, inhibitors of this pathway are of significant therapeutic interest.

Several quinoline derivatives have been reported to inhibit NF-κB activation. wikipedia.org For instance, certain fluoroquinolone antibiotics have demonstrated the ability to suppress NF-κB signaling. The mechanism of inhibition can vary, with some compounds interfering with the degradation of the inhibitory protein IκB, thereby preventing the nuclear translocation of NF-κB, while others may directly inhibit the DNA binding of NF-κB. An in silico analysis of one novel quinoline inhibitor suggested that it could potentially interfere with the DNA-binding activity of the p65 subunit of NF-κB. Given these findings, this compound, with its quinoline core, is a candidate for the inhibition of the NF-κB pathway.

| Compound Class | Reported Effect | Potential Mechanism | Reference |

|---|---|---|---|

| Fluoroquinolone antibiotics | Inhibition of NF-κB-mediated inflammatory response | Inhibition of IκB degradation or direct interference with NF-κB DNA binding | |

| Novel quinoline derivatives | Inhibition of NF-κB transcriptional activity | Potential interference with the DNA-binding activity of the p65 subunit |

Inhibition of ATP Synthesis Pathway

ATP synthase is a mitochondrial enzyme complex essential for cellular energy production. Inhibition of this enzyme can lead to a depletion of cellular ATP, which can be detrimental to the survival of highly metabolic cells, including cancer cells and certain pathogens.

Quinoline-based compounds have emerged as inhibitors of ATP synthase. The clinically approved anti-tuberculosis drug, bedaquiline, is a quinoline derivative that targets the F1Fo-ATP synthase of Mycobacterium tuberculosis. Research on other quinoline derivatives has shown that they can inhibit the ATP synthase of pathogenic bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. The proposed mechanism involves the binding of the quinoline compound to the c-ring of the Fo subunit of the ATP synthase, which disrupts the proton translocation and the rotational mechanism of the enzyme, thereby halting ATP synthesis. The structural characteristics of this compound make it a plausible candidate for inhibiting the ATP synthesis pathway in susceptible organisms.

| Compound/Class | Target Organism | Proposed Mechanism | Reference |

|---|---|---|---|

| Bedaquiline | Mycobacterium tuberculosis | Binding to the c-ring of the Fo subunit of ATP synthase | |

| Novel quinoline derivatives | Pseudomonas aeruginosa, Acinetobacter baumannii | Inhibition of ATP synthase activity |

Studies on Other Relevant Enzyme Targets (e.g., Plasmodium falciparum Protein Kinase 6 (PfPK6), Acetylcholinesterase)

The versatile quinoline scaffold has been explored for its inhibitory activity against a variety of other enzymes, highlighting its potential for broad therapeutic applications.

Plasmodium falciparum Protein Kinase 6 (PfPK6): Malaria remains a significant global health issue, and the emergence of drug-resistant parasites necessitates the discovery of new antimalarial agents with novel mechanisms of action. Protein kinases in P. falciparum are considered promising drug targets. Research has identified quinoline-based compounds as potent inhibitors of PfPK6, a kinase essential for the parasite's blood-stage proliferation. The 6,7-dimethoxyquinoline (B1600373) moiety has been shown to be an optimal hinge-binder for this class of inhibitors, indicating the importance of the methoxy groups for activity. This suggests that this compound could exhibit antiplasmodial activity through the inhibition of PfPK6.

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease to improve cognitive function. Various quinoline and fluoroquinolone derivatives have been investigated as potential AChE inhibitors. Some studies have shown that these compounds can act as dual inhibitors of both acetylcholinesterase and butyrylcholinesterase. The inhibitory mechanism often involves interactions with the catalytic and peripheral anionic sites of the enzyme. mdpi.com The presence of fluoro and methoxy groups on the quinoline ring can modulate the binding affinity and selectivity of these inhibitors.

| Compound Class | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| 6,7-Dimethoxyquinoline derivatives | Plasmodium falciparum Protein Kinase 6 (PfPK6) | Potent inhibition, essential for antiplasmodial activity | |

| Fluoroquinolone derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Dual inhibition, potential for neuroprotective effects | |

| Morpholine-bearing quinoline derivatives | Acetylcholinesterase (AChE) | Inhibitory potency influenced by substituents on the phenylamino (B1219803) group |

Molecular Docking and Virtual Screening Analyses

Computational methods are pivotal in elucidating the potential biological activity of novel compounds like this compound. Molecular docking and virtual screening are key in silico techniques used to predict how this molecule might interact with various protein targets, guiding further experimental validation.

Molecular docking simulations are employed to predict the binding affinity and preferred orientation of a ligand within a protein's binding site. For quinoline derivatives, these studies are crucial for understanding their therapeutic potential. The binding affinity, often expressed as a binding free energy (ΔG) or dissociation constant (Kd), quantifies the strength of the interaction between the ligand and its target. nih.gov A lower binding energy indicates a more stable and potent ligand-protein complex.

The process involves creating three-dimensional models of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible conformations of the ligand within the protein's active site, scoring each pose based on a force field that calculates the interaction energy. researchgate.net

For compounds similar to this compound, potential protein targets for docking studies include enzymes crucial for cell proliferation and survival, such as DNA gyrase, topoisomerase, and various kinases. nih.gov For instance, docking studies on other fluoroquinolones have been carried out with topoisomerase II DNA gyrase to understand their antibacterial activity. nih.gov Similarly, quinolinone derivatives have been studied as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), where X-ray crystallography revealed binding to an allosteric site rather than the primary active site. acs.org These analyses help in identifying the most probable binding modes, which describe the specific orientation and interactions that stabilize the ligand in the binding pocket. researchgate.net

Three primary models describe protein-ligand binding mechanisms: the "lock-and-key," "induced fit," and "conformational selection" models. nih.gov The induced-fit model, where the protein structure adapts to the binding ligand, is often observed in the interaction of flexible ligands with their receptors. nih.gov

Table 1: Key Concepts in Ligand-Protein Binding Prediction

| Term | Description | Relevance to this compound |

|---|---|---|

| Binding Affinity (ΔG, Kd) | A measure of the strength of the interaction between a ligand and a protein. nih.gov | Predicts the potential potency of the compound as an inhibitor or modulator of a specific protein target. |

| Binding Mode | The specific orientation and conformation of a ligand within a protein's binding site. researchgate.net | Elucidates how the compound structurally interacts with its target, informing on the mechanism of action. |

| Molecular Docking | A computational technique that predicts the preferred binding mode and affinity of a ligand to a target. nih.gov | A primary tool for virtual screening to identify potential protein targets and predict interactions. |

| Allosteric Site | A binding site on a protein distinct from the active site, where binding can modulate the protein's activity. acs.org | Docking studies can reveal if the compound is likely to act as an allosteric modulator, a common mechanism for quinolinone derivatives. acs.org |

A critical outcome of molecular docking analysis is the identification of specific amino acid residues within the protein's active site that form key interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces, are fundamental to the stability of the ligand-protein complex.

For this compound, the hydroxyl groups at positions 2 and 4, the methoxy group at position 7, and the nitrogen atom in the quinoline ring are likely to be primary sites for forming hydrogen bonds with polar amino acid residues like serine, threonine, and glutamine. The aromatic quinoline core itself can participate in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. The fluorine atom at position 6 can form halogen bonds or other electrostatic interactions, potentially enhancing binding affinity and specificity.

For example, studies on other ligands have shown that binding can occur in hydrophobic pockets defined by specific residues. researchgate.net Understanding these precise interactions is essential for explaining the compound's biological activity and for guiding its future modification to improve potency and selectivity. nih.gov

Once a "hit" compound like this compound is identified from initial screening, computational methods play a significant role in the hit-to-lead and lead optimization phases of drug discovery. nih.gov The goal is to modify the initial structure to create a "lead" compound with improved properties, such as higher potency, better selectivity, and more favorable pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, and toxicity) profiles. vichemchemie.comnih.gov

Computational strategies in this phase include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govvichemchemie.com This allows for the prediction of the activity of new, unsynthesized analogs.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. youtube.comnih.gov New molecules can then be designed to fit this pharmacophore model.

In Silico ADMET Prediction: Various computational models are used to predict the ADMET properties of a compound early in the design process. vichemchemie.com This helps to filter out molecules that are likely to fail later in development due to poor pharmacokinetics or toxicity. vichemchemie.com

Through these iterative cycles of computational design, chemical synthesis, and biological testing, the lead compound is progressively refined. nih.govnih.gov For instance, optimization efforts on quinoline derivatives have successfully improved their in vitro and in vivo properties, leading to the identification of preclinical candidates. acs.org

Cellular and Subcellular Mechanisms of Action (excluding human clinical data)

In vitro studies using cell-based assays are essential for understanding the biological effects of this compound at the cellular and subcellular levels. These experiments provide insights into the compound's potential as a therapeutic agent, particularly in oncology.

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer agents exert their effect by inducing apoptosis. Quinoline derivatives are known to trigger apoptotic pathways in cancer cells.

The induction of apoptosis by a compound like this compound can be investigated by monitoring several key events:

Caspase Activation: Apoptosis is executed by a family of proteases called caspases. The activation cascade, often involving initiator caspases (like caspase-9) and effector caspases (like caspase-3), is a hallmark of apoptosis. nih.govnih.gov Studies on other natural product derivatives have shown that treatment can lead to a dose-dependent increase in the activity of caspases-3 and -9. nih.gov

Cytochrome C Release: A key event in the intrinsic (mitochondrial) pathway of apoptosis is the release of cytochrome c from the mitochondria into the cytosol. nih.gov This release is often a two-step process involving the detachment of cytochrome c from the inner mitochondrial membrane, followed by permeabilization of the outer membrane. nih.gov In the cytosol, cytochrome c participates in the formation of the apoptosome, which activates caspase-9. nih.gov

PARP Cleavage: Poly-(ADP-ribose) polymerase (PARP) is a DNA repair enzyme that is cleaved and inactivated by activated caspase-3. nih.gov The detection of cleaved PARP is a widely used marker for apoptosis. nih.gov

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in controlling the mitochondrial pathway. nih.gov A compound may induce apoptosis by upregulating pro-apoptotic proteins or downregulating anti-apoptotic proteins. nih.govnih.gov

The primary assessment of a potential anticancer compound involves evaluating its effect on the viability and proliferation of cancer cells in vitro. These assays are typically performed on a panel of human cancer cell lines.

The cytotoxic and anti-proliferative effects of this compound would be quantified using assays such as the MTT or SRB assay. These tests measure the number of viable cells after treatment with the compound over a specific period. The results are often expressed as:

IC₅₀ (Inhibitory Concentration 50): The concentration of the compound that inhibits cell growth by 50%.

EC₅₀ (Effective Concentration 50): The concentration of the compound that produces 50% of the maximum possible effect.

For example, studies on other novel compounds have determined IC₅₀ and EC₅₀ values against various cancer cell lines, identifying the most sensitive cell lines to the compound's effects. nih.gov In vitro screening of quinolin-4-one analogs against a panel of 60 human tumor cell lines has been used to identify potent and selective anticancer agents. nih.govncku.edu.tw Such screenings are critical for establishing the compound's spectrum of activity and identifying it as a potential lead for further development. nih.gov

Table 2: In Vitro Assays for Cellular Activity

| Assay | Purpose | Key Parameters Measured |

|---|---|---|

| MTT/SRB Assay | To measure cell viability and proliferation. | IC₅₀, EC₅₀ values. nih.gov |

| Caspase Activity Assay | To detect the activation of key apoptotic enzymes. nih.gov | Fold-increase in caspase-3, -7, -9 activity. |

| Western Blot | To detect specific proteins and their modifications. | Levels of cytochrome c in cytosol, PARP cleavage, expression of Bcl-2 family proteins. nih.govnih.gov |

| Flow Cytometry | To analyze cell cycle distribution and quantify apoptotic cells. nih.gov | Percentage of cells in different cell cycle phases (G0/G1, S, G2/M), percentage of apoptotic cells. |

Future Directions and Perspectives in Research on 6 Fluoro 7 Methoxyquinoline 2,4 Diol

Exploration of Novel and Efficient Synthetic Methodologies

The development of novel and efficient synthetic routes is paramount for the future exploration of 6-Fluoro-7-methoxyquinoline-2,4-diol. While classical methods for quinoline (B57606) synthesis, such as the Conrad-Limpach and Gould-Jacobs reactions, provide a foundational approach, future research will likely focus on more sophisticated and sustainable strategies. nih.gov

Key areas for exploration include:

Greener Synthetic Approaches: The use of environmentally benign solvents and catalysts, such as zeolites, in a one-step heterogeneous catalytic cyclization could offer a more sustainable and scalable synthesis. rsc.org

Flow Chemistry: Continuous flow synthesis presents an opportunity for improved reaction control, enhanced safety, and higher yields, which is particularly advantageous for large-scale production.

C-H Activation: Direct C-H functionalization techniques could provide more atom-economical and efficient pathways to introduce substituents onto the quinoline core, bypassing the need for pre-functionalized starting materials. eurekaselect.com

Photochemical and Electrochemical Methods: These emerging techniques can offer unique reactivity and selectivity, potentially leading to novel synthetic transformations for constructing the this compound scaffold under mild conditions. nih.gov

A comparative look at traditional versus potential future synthetic strategies is presented below:

| Aspect | Traditional Synthesis (e.g., Conrad-Limpach) | Future Synthetic Methodologies |

| Catalyst | Often requires stoichiometric strong acids or bases. | Heterogeneous catalysts, biocatalysts, or metal-free conditions. rsc.org |

| Solvents | High-boiling point organic solvents are common. | Greener solvents (e.g., water, ionic liquids) or solvent-free conditions. rsc.org |

| Efficiency | Can involve multiple steps with moderate to good yields. | Higher efficiency through one-pot reactions, flow chemistry, and C-H activation. eurekaselect.com |

| Sustainability | Often generates significant chemical waste. | Reduced waste generation and improved atom economy. |

Integration of Advanced Computational Design for Targeted Applications

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery. For this compound, the integration of advanced computational design will be crucial for identifying and optimizing its therapeutic applications.

Future computational research should focus on:

Molecular Docking and Virtual Screening: To predict the binding affinity and mode of interaction of this compound with a wide range of biological targets. nih.govnih.gov This can help in identifying potential new therapeutic areas for the compound.

Density Functional Theory (DFT) Studies: To understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govrsc.org This knowledge is vital for predicting its behavior in biological systems and for designing more potent analogs.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model the interactions of the compound within a complex biological environment, such as an enzyme's active site, providing a more accurate picture of its mechanism of action.

ADME/Tox Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties will be essential to guide the design of derivatives with improved pharmacokinetic profiles. nih.gov

The application of these computational methods can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest potential for success.

Elucidation of Broader Spectrum Biological Targets and Mechanisms

While the biological activities of many quinoline derivatives are known, the full therapeutic potential of this compound remains to be uncovered. biointerfaceresearch.comwisdomlib.org Future research should aim to elucidate a broader spectrum of its biological targets and understand its mechanisms of action at a molecular level.

Potential areas for investigation include:

Anticancer Activity: Given that many quinoline derivatives show promise as anticancer agents, investigating the effect of this compound on various cancer cell lines and its potential to inhibit key oncogenic pathways is a logical next step. nih.govwisdomlib.org

Antimicrobial Properties: The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. nih.gov Screening this compound against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial activities. nih.gov

Enzyme Inhibition: A systematic investigation into the inhibitory activity of this compound against a wide range of enzymes, such as kinases, proteases, and topoisomerases, could uncover new therapeutic targets. nih.gov

Ion Channel Modulation: The ability of small molecules to modulate the activity of ion channels is a key mechanism for many drugs. Exploring the interaction of this compound with various ion channels could lead to new treatments for a range of diseases.

Development of Structure-Based Design Principles for Enhanced Efficacy

A deep understanding of the structure-activity relationship (SAR) is fundamental to designing more effective drugs. For this compound, future research will need to systematically explore how modifications to its structure impact its biological activity.

Key aspects of structure-based design to be considered are:

Role of the Fluoro and Methoxy (B1213986) Groups: A detailed investigation into how the position and nature of the fluorine and methoxy substituents on the quinoline ring influence target binding and pharmacokinetic properties is crucial.

Modifications at the 2- and 4-Positions: The diol functionality at the 2- and 4-positions offers opportunities for chemical modification. Exploring the effect of replacing these hydroxyl groups with other functional groups could lead to enhanced potency and selectivity.

Bioisosteric Replacements: Employing bioisosteric replacements for various parts of the molecule can help to fine-tune its properties, such as solubility, metabolic stability, and target affinity.

Co-crystallography: Obtaining crystal structures of this compound and its analogs in complex with their biological targets will provide invaluable insights for rational, structure-based drug design. nih.gov

A summary of potential modifications and their expected impact is provided in the table below:

| Structural Modification | Rationale | Potential Impact |

| Varying the position of the fluorine atom | To explore its effect on binding affinity and metabolic stability. | Altered target selectivity and pharmacokinetic profile. |

| Altering the alkoxy group at position 7 | To probe the steric and electronic requirements of the binding pocket. | Improved potency and solubility. |

| Derivatization of the diol at positions 2 and 4 | To introduce new interaction points with the target or improve drug-like properties. | Enhanced binding affinity and modified pharmacokinetic properties. |

| Introduction of new substituents on the quinoline ring | To explore new regions of chemical space and identify novel interactions with biological targets. | Discovery of new biological activities and improved efficacy. |

By systematically applying these future research directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of new and effective medicines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-7-methoxyquinoline-2,4-diol, and how can reaction conditions be systematically optimized?

- Methodology : Begin with precursors like 6-fluoroquinoline derivatives (e.g., fluorinated quinolines or nitroquinolines) and employ stepwise functionalization. For methoxy group introduction, use nucleophilic substitution or palladium-catalyzed coupling under inert atmospheres. Reaction optimization should involve DOE (Design of Experiments) to test variables like temperature (80–120°C), solvent polarity (DMF, DMSO), and catalyst loading (e.g., Pd(OAc)₂ at 2–5 mol%). Monitor progress via TLC/HPLC and characterize intermediates using H/C NMR and HRMS .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodology : Combine orthogonal analytical techniques:

- Chromatography : HPLC with C18 columns (ACN/water gradient) to assess purity (>95%).

- Spectroscopy : H NMR (DMSO-d6) to confirm fluorine coupling patterns and methoxy singlet (~δ 3.8–4.0 ppm). F NMR can resolve fluorine positional isomers.

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]⁺) and rule out byproducts (e.g., dehalogenation or over-oxidation) .

Q. What are the recommended protocols for evaluating solubility and stability in biological buffers?

- Methodology :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol at 25°C. Use UV-Vis spectroscopy to quantify saturation points.

- Stability : Incubate compound in PBS or simulated gastric fluid (37°C, 24–72 hrs). Monitor degradation via LC-MS and identify breakdown products (e.g., hydrolyzed esters or demethylated derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the bioactivity of this compound derivatives?

- Methodology :

- SAR Studies : Synthesize analogs with variations in fluorine/methoxy positions (e.g., 5-fluoro vs. 7-fluoro). Test antibacterial activity via MIC assays against E. coli or S. aureus.

- Computational Modeling : Perform docking studies (AutoDock Vina) with target enzymes (e.g., DNA gyrase). Correlate substituent electronegativity (fluorine) or steric bulk (methoxy) with binding affinity .

Q. How can contradictory data on the compound’s antibacterial efficacy across studies be resolved?

- Methodology :

- Variable Analysis : Compare assay conditions (e.g., bacterial strain variability, inoculum size, and compound pre-treatment).

- Mechanistic Studies : Use fluorescence-based assays (e.g., ethidium bromide uptake) to assess membrane permeability differences.

- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-GLP sources) and apply statistical weighting for study robustness .

Q. What strategies are effective in resolving synthetic challenges such as low yields in cyclization steps?

- Methodology :

- Catalyst Screening : Test transition-metal catalysts (e.g., CuI for Ullmann couplings) or organocatalysts (e.g., DBU for dehydrohalogenation).

- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yields via controlled dielectric heating.

- Byproduct Trapping : Add molecular sieves or scavengers (e.g., polymer-bound thiourea) to sequester reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.